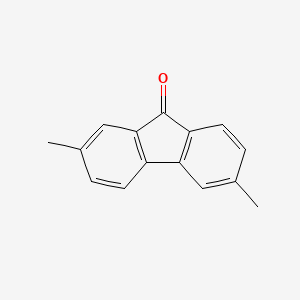

2,6-Dimethyl-9H-fluoren-9-one

Description

2,6-Dimethyl-9H-fluoren-9-one is a polycyclic aromatic hydrocarbon derivative featuring a fluorenone core substituted with methyl groups at the 2- and 6-positions. The fluorenone scaffold is characterized by a ketone group at the 9-position, which imparts distinct electronic and steric properties. Methyl substituents at the 2- and 6-positions enhance steric bulk while donating electrons via inductive effects, influencing the compound’s reactivity, solubility, and crystallinity.

Properties

IUPAC Name |

2,6-dimethylfluoren-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O/c1-9-4-6-12-13(7-9)11-5-3-10(2)8-14(11)15(12)16/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INNMONPUVKTIEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C3=C(C2=O)C=CC(=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Dimethyl-9H-fluoren-9-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2,6-dimethylfluorene with an appropriate acylating agent, such as acetyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale Friedel-Crafts acylation processes. The reaction conditions are optimized for high yield and purity, with continuous monitoring and control of reaction parameters. The product is then purified through recrystallization or distillation to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-9H-fluoren-9-one undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding fluorenone derivatives.

Reduction: Reduction reactions can convert it to 2,6-dimethylfluorene.

Substitution: Electrophilic substitution reactions can introduce different functional groups at specific positions on the fluorenone core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.

Major Products Formed

Oxidation: Formation of fluorenone derivatives with additional oxygen-containing functional groups.

Reduction: Conversion to 2,6-dimethylfluorene.

Substitution: Introduction of halogen or nitro groups at specific positions on the fluorenone core.

Scientific Research Applications

2,6-Dimethyl-9H-fluoren-9-one has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of various organic compounds and materials.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its role in drug development and as a building block for pharmaceutical compounds.

Industry: Utilized in the production of dyes, pigments, and functional polymers.

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-9H-fluoren-9-one depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various chemical reactions, influencing its behavior and effects in different environments.

Comparison with Similar Compounds

Comparison with Similar Compounds

Fluorenone derivatives exhibit diverse properties depending on substituent type, position, and electronic effects. Below is a comparative analysis of 2,6-Dimethyl-9H-fluoren-9-one with two closely related analogs: 2,6-Dinitro-9H-fluoren-9-one and 2,7-Difluoro-9H-fluoren-9-one.

Structural and Electronic Properties

- Electronic Effects: Nitro groups in 2,6-Dinitro-9H-fluoren-9-one significantly reduce electron density at the fluorenone core, enhancing electrophilicity and oxidative stability.

- Steric Effects : Methyl groups introduce greater steric hindrance compared to nitro or fluorine substituents, which may influence packing efficiency in crystalline phases .

Research Findings and Methodological Considerations

- Crystallographic Analysis: The SHELX software suite (e.g., SHELXL, SHELXS) is widely used for refining crystal structures of fluorenone derivatives, enabling precise determination of substituent effects on molecular packing .

- Toxicity and Safety: Fluorinated and nitro-substituted fluorenones require stringent handling (e.g., inhalation precautions for 2,7-Difluoro-9H-fluoren-9-one ), whereas methylated derivatives are likely less hazardous.

Key Challenges

- Data Gaps : Direct experimental data (e.g., melting points, UV-Vis spectra) for this compound are absent in the provided evidence, necessitating extrapolation from substituent trends.

- Synthetic Complexity : Nitro and fluoro derivatives often require harsh reaction conditions, limiting scalability compared to methylated analogs.

Biological Activity

2,6-Dimethyl-9H-fluoren-9-one (C15H12O) is an organic compound derived from fluorenone, characterized by methyl substitutions at the 2 and 6 positions. This compound has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and biochemistry. Its interactions with various biological macromolecules and cellular pathways make it a subject of significant research interest.

- Molecular Formula : C15H12O

- Molecular Weight : 224.26 g/mol

- Appearance : Yellow crystalline solid

This compound exhibits its biological effects primarily through interactions with enzymes and cellular pathways:

- Cytochrome P450 Interaction : This compound interacts with cytochrome P450 enzymes, which are essential for the metabolism of many drugs and endogenous compounds. This interaction can modulate enzyme activity, influencing metabolic pathways significantly.

- Cell Signaling Modulation : It affects cell signaling pathways related to oxidative stress responses, impacting gene expression and cellular metabolism.

Biochemical Pathways

The compound is metabolized predominantly by cytochrome P450 enzymes, leading to various metabolites that may possess distinct biological activities. Its ability to influence metabolic pathways highlights its potential therapeutic applications.

Antimicrobial Properties

Recent studies have explored the antimicrobial activity of derivatives based on this compound. For instance, thiazolidinone and azetidinone derivatives synthesized from this compound demonstrated significant antimicrobial effects against multidrug-resistant bacterial strains. Notably, some derivatives showed higher efficacy compared to established antibiotics like vancomycin and gentamicin .

| Compound | Zone of Inhibition (mm) | Activity Type |

|---|---|---|

| 5g | 10 | Against S. aureus |

| 5j | 10 | Against E. coli |

| 5h | 11 | Against S. aureus |

| 5i | 10 | Against S. aureus |

| 5l | 9 | Against S. aureus |

Anticancer Activity

The anticancer potential of this compound derivatives has been evaluated against various cancer cell lines, including A549 (lung carcinoma) and MDA-MB-231 (breast carcinoma). Some derivatives exhibited remarkable cytotoxicity compared to Taxol, a standard chemotherapeutic agent .

Case Studies

- Anticancer Efficacy : In vitro studies indicated that certain synthesized derivatives exhibited IC50 values in the low micromolar range against A549 and MDA-MB-231 cell lines, suggesting significant anticancer activity .

- Mechanistic Insights : Molecular docking studies revealed that these compounds bind effectively to the active sites of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in both cancerous cells and bacteria. This binding disrupts normal cellular processes, leading to cell death .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.